D-homoserine lactone
Overview
Description
D-homoserine lactone is an enantiomer of L-homoserine lactone . It is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .
Synthesis Analysis
D-homoserine lactone is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine .
Molecular Structure Analysis
The acyl-homoserine lactones, AHLs, differ in their length of acyl chain as well as the substituents at the 3-position of the acyl chain . Some species of bacteria have a single AHL synthase enzyme and produce predominantly one type of AHL, whereas others have multiple AHL synthases and produce many types of AHLs .
Chemical Reactions Analysis
The homoserine lactones and their tosyl derivatives were reacted with hydroxyl amine to form the hydroxamic acids . These compounds are stable at neutral or alkaline pH, as in the extracellular fluids of animals, but slowly release hydroxyl amine at acid pH, as in the nucleus or mitochondria .
Physical And Chemical Properties Analysis
D-homoserine lactone has a molecular formula of C4H7NO2 . Its average mass is 117.103 Da . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 215.8±23.0 °C at 760 mmHg .
Scientific Research Applications
-
Gut Immunity
- Field : Immunology
- Application : D-homoserine lactone, specifically N-acyl-homoserine lactones (AHL), plays a crucial role in maintaining gut homeostasis . It interacts with host cells and contributes to gut immunity .
- Method : AHL molecules are released by bacteria and accumulate in the environment depending on bacterial cell density . These molecules are sensed by the microbial community and also interact with host cells .
- Results : The interaction of AHL with the host’s immune system reveals how these molecules, driven by microbial imbalance, can interact with inflammation pathways and could be a potential target in inflammatory bowel disease (IBD) .
-
Bacterial Cellular Signaling
- Field : Microbiology
- Application : D-homoserine lactone, specifically acyl-homoserine lactone (AHL), is used by bacteria for quorum sensing to regulate cellular interactions via small chemical signaling molecules .
- Method : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
- Results : The regulatory mechanism of AHL signaling adds to the current understanding of AHL signaling in Gram-negative bacteria .
-
Industrial Applications
-
Biofouling and Bioremediation
- Field : Environmental Biotechnology
- Application : Biomolecules derived from bacteria, such as AHL, can potentially be used for biofouling and bioremediation .
- Method : Utilizing AHL-dependent quorum sensing details in bacteria .
- Results : Improved environmental adaptation and development of broad biomolecule-based biotechnological applications .
-
Control of Secondary Metabolites
- Field : Microbial Physiology
- Application : AHLs and associated gene regulatory systems could contribute to the control of secondary metabolites .
- Method : AHLs are used in quorum sensing to coordinate gene expression and physiology of bacterial populations .
- Results : This leads to substantial industrial and clinical applications .
-
Cancer Research
-
Gut Immunity
- Field : Immunology
- Application : D-homoserine lactone, specifically N-acyl-homoserine lactones (AHL), plays a crucial role in maintaining gut homeostasis . It interacts with host cells and contributes to gut immunity .
- Method : AHL molecules are released by bacteria and accumulate in the environment depending on bacterial cell density . These molecules are sensed by the microbial community and also interact with host cells .
- Results : The interaction of AHL with the host’s immune system reveals how these molecules, driven by microbial imbalance, can interact with inflammation pathways and could be a potential target in inflammatory bowel disease (IBD) .
-
Bacterial Cellular Signaling
- Field : Microbiology
- Application : D-homoserine lactone, specifically acyl-homoserine lactone (AHL), is used by bacteria for quorum sensing to regulate cellular interactions via small chemical signaling molecules .
- Method : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
- Results : The regulatory mechanism of AHL signaling adds to the current understanding of AHL signaling in Gram-negative bacteria .
-
Industrial Applications
-
Biofouling and Bioremediation
- Field : Environmental Biotechnology
- Application : Biomolecules derived from bacteria, such as AHL, can potentially be used for biofouling and bioremediation .
- Method : Utilizing AHL-dependent quorum sensing details in bacteria .
- Results : Improved environmental adaptation and development of broad biomolecule-based biotechnological applications .
-
Control of Secondary Metabolites
- Field : Microbial Physiology
- Application : AHLs and associated gene regulatory systems could contribute to the control of secondary metabolites .
- Method : AHLs are used in quorum sensing to coordinate gene expression and physiology of bacterial populations .
- Results : This leads to substantial industrial and clinical applications .
-
Cancer Research
Safety And Hazards
When handling D-homoserine lactone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The discovery of the general impact of these compounds on the detection of the bacterial quorum and on the dynamic and immune responses of eukaryotic cells opens up a new field of pathophysiology . The repertoire of chemical signals in roseobacters is anticipated to be large and result in complex chemical signaling pathways in lineage members, some of which may contribute to interspecies interactions and should be investigated further .
properties
IUPAC Name |
(3R)-3-aminooxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427587 | |
Record name | homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-aminooxolan-2-one | |
CAS RN |
1192-20-7, 51744-82-2 | |
Record name | Homoserine Lactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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